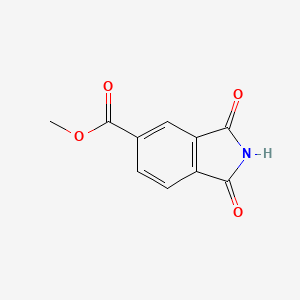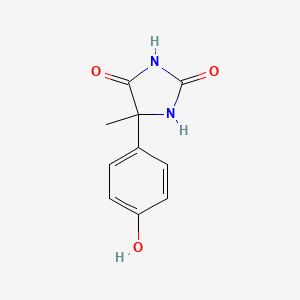![molecular formula C9H16O2 B2884983 [1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol CAS No. 2013194-26-6](/img/structure/B2884983.png)
[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol” is a versatile chemical compound used in scientific research. It has a molecular weight of 142.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is (1-(methoxymethyl)cyclopent-3-en-1-yl)methanol . The InChI code is 1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h2-3,9H,4-7H2,1H3 .Physical And Chemical Properties Analysis
“[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol” is a liquid at room temperature . It has a molecular weight of 142.2 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Methanol as a Probe and Reactant in Surface Chemistry
Methanol is employed to study the surface sites of metal oxide catalysts, such as ceria nanocrystals, by probing the nature of surface sites through adsorption and desorption processes. This approach helps in understanding the distribution of methoxy species on different surfaces, which is crucial for applications in catalysis and material science (Wu et al., 2012).
Catalytic Synthesis and Transformations
Palladium-catalyzed processes utilize methanol for the synthesis of complex organic compounds, such as 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, highlighting methanol's role in facilitating oxidative cyclization and methoxycarbonylation reactions in organic synthesis (Gabriele et al., 2000).
Utilization in Organic Synthesis
Methanol serves as a cost-effective reagent and sustainable feedstock for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, emphasizing its importance in the synthesis of value-added chemicals, pharmaceuticals, and materials. This underscores methanol's versatility in methylation, methoxylation, and oxidative methyl ester formation reactions (Natte et al., 2017).
Methanol in Hydrogen Source and Transfer Hydrogenation
Methanol is highlighted as a safe, economic, and efficient hydrogen source in transfer hydrogenation reactions. It facilitates the chemoselective hydrogenation of α,β-unsaturated ketones, showcasing methanol's role in sustainable and green chemistry applications (Aboo et al., 2019).
Impact on Lipid Dynamics
The influence of methanol on lipid dynamics, specifically on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, is studied to understand methanol's effects on biological membranes. This research has implications for the study of transmembrane proteins/peptides and lipid scrambling, which are vital for cell survival and protein reconstitution (Nguyen et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H317, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P272, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P333+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
[1-(2-methoxyethyl)cyclopent-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-7-6-9(8-10)4-2-3-5-9/h2-3,10H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITAXMBSLQZMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC=CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methoxyethyl)cyclopent-3-en-1-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884909.png)

![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2884913.png)
![benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate](/img/structure/B2884915.png)

![ethyl 4-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2884917.png)
![2-(4-Oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2884919.png)

